Cas no 1016764-07-0 (4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide)

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is a heterocyclic compound featuring a thiazole ring linked to a piperazine core via a carbothioamide functional group. This structure imparts versatility in medicinal and agrochemical applications, particularly as a scaffold for designing biologically active molecules. The presence of both thiazole and piperazine moieties enhances its potential as a pharmacophore, offering opportunities for interactions with enzymes or receptors. The carbothioamide group further contributes to its reactivity, enabling derivatization for tailored properties. Its well-defined synthetic pathway and stability under standard conditions make it a reliable intermediate for research in drug discovery and chemical synthesis.
4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide structure
1016764-07-0 structure
Product name:4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide
CAS No:1016764-07-0
MF:C8H12N4S2
MW:228.337677955627
CID:4770610

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
    • NE52460
    • 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide
    • Inchi: 1S/C8H12N4S2/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13)
    • InChI Key: KJCDPAIWJCPEJF-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1N1CCN(C(N)=S)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • XLogP3: 0.7
  • Topological Polar Surface Area: 106

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 179-181 °C
  • Boiling Point: 394.7±52.0 °C at 760 mmHg
  • Flash Point: 192.5±30.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Security Information

4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-69037-1.0g
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
1.0g
$470.0 2023-02-13
Chemenu
CM388348-5g
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%+
5g
$1021 2023-01-05
Enamine
EN300-69037-10.0g
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
10.0g
$2024.0 2023-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13462-1G
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
1g
¥ 2,263.00 2023-03-06
TRC
B586785-250mg
4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0
250mg
$ 365.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13462-1 G
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
1g
¥ 2,263.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13462-5 G
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
5g
¥ 6,844.00 2022-10-13
Enamine
EN300-69037-0.5g
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
0.5g
$353.0 2023-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13462-1 G
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%
1g
¥ 2,263.00 2021-05-07
Chemenu
CM388348-10g
4-(1,3-thiazol-2-yl)piperazine-1-carbothioamide
1016764-07-0 95%+
10g
$1518 2023-01-05

Additional information on 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide

Introduction to 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide (CAS No. 1016764-07-0)

The compound 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide, identified by the CAS number 1016764-07-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic derivative combines the structural motifs of thiazole and piperazine, two scaffolds widely recognized for their pharmacological potential. The presence of a carbothioamide functional group further enhances its chemical diversity, making it a valuable scaffold for drug discovery and development.

Recent studies have highlighted the importance of thiazole-piperazine hybrids in medicinal chemistry due to their demonstrated ability to modulate various biological pathways. The thiazole ring is a prominent pharmacophore found in numerous bioactive molecules, including antifungal, antibacterial, and anticancer agents. Its sulfur-containing structure contributes to unique electronic and steric properties that can influence binding affinity and selectivity. In contrast, the piperazine moiety is well-known for its role in central nervous system (CNS) drugs, where it often serves as a key pharmacophore in antipsychotics, antidepressants, and antihistamines.

The specific arrangement of these functional groups in 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide positions it as a promising candidate for further exploration in therapeutic applications. The carbothioamide group introduces additional reactivity, enabling modifications that could fine-tune its pharmacokinetic and pharmacodynamic profiles. This flexibility makes it an attractive intermediate for synthesizing novel derivatives with enhanced biological activity.

Current research in this domain has focused on leveraging such hybrid structures to develop compounds with improved efficacy and reduced side effects. For instance, studies have demonstrated that incorporating thiazole-piperazine scaffolds can lead to molecules with potent inhibitory effects on enzymes implicated in inflammatory and neurodegenerative diseases. The carbothioamide moiety further contributes to this potential by providing a site for hydrogen bonding interactions with biological targets.

One particularly intriguing aspect of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide is its potential application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that address the root causes of these conditions. The structural features of this compound make it a viable candidate for such applications, as both thiazole and piperazine derivatives have shown promise in kinase inhibition studies.

In addition to its kinase inhibition potential, 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide may also find utility in addressing neurological disorders. The piperazine moiety is particularly relevant here, as it is frequently found in drugs used to treat conditions such as schizophrenia and depression. By integrating this scaffold with the thiazole ring, researchers can explore new therapeutic avenues that combine the benefits of both structural motifs. Preliminary computational studies suggest that this compound may interact with neurotransmitter receptors in ways that could modulate synaptic transmission.

The synthesis of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key steps typically include cyclization reactions to form the thiazole ring followed by nucleophilic substitution or condensation reactions to introduce the piperazine and carbothioamide functionalities. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, facilitating their use in high-throughput screening programs.

The pharmacological evaluation of 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide has yielded promising results in preclinical models. Initial assays have shown that it exhibits moderate affinity for certain enzyme targets while maintaining good selectivity over off-target proteins. These findings are encouraging and warrant further investigation into its potential therapeutic applications. Additionally, its solubility profile appears favorable for formulation into oral or injectable dosage forms, which could enhance patient compliance if developed into a drug candidate.

Future directions for research on this compound include exploring its interactions with complex biological systems using advanced techniques such as X-ray crystallography and molecular dynamics simulations. These approaches can provide detailed insights into how 4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide binds to its targets at the atomic level. Such structural information is crucial for optimizing its activity and developing analogs with improved properties.

Moreover, investigating the compound's metabolic stability and pharmacokinetic behavior will be essential for determining its suitability as a drug candidate. Understanding how it is processed by the body will guide decisions regarding dosing regimens and potential side effects. Collaborative efforts between synthetic chemists and biologists will be instrumental in translating laboratory findings into tangible therapeutic benefits.

In conclusion,4-(1,3-Thiazol-2-yl)piperazine-1-carbothioamide (CAS No. 1016764-07-0) represents a compelling example of how structural innovation can drive progress in drug discovery. Its unique combination of pharmacophores offers multiple opportunities for therapeutic intervention across various disease areas. As research continues to uncover new applications for this compound,thiazole-piperazine hybrids like it are likely to play an increasingly important role in developing next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.